molecular formula C16H15BrO B3027923 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan CAS No. 1438391-33-3

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan

Cat. No.: B3027923
CAS No.: 1438391-33-3
M. Wt: 303.19
InChI Key: RGBGTPGFTMYLTA-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is a chemical compound with the molecular formula C16H15BrO. It is a derivative of dibenzofuran, where a bromine atom is substituted at the 4th position and a tert-butyl group is substituted at the 6th position. This compound is known for its applications in various fields of scientific research, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan typically involves the bromination of 6-(tert-butyl)dibenzo[b,d]furan. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Environmental Chemistry: The compound is studied for its role in the degradation of environmental pollutants

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan depends on its application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In material science, it contributes to the electronic properties of the materials it is incorporated into. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methyldibenzo[b,d]furan
  • 4-Bromo-6-ethyldibenzo[b,d]furan
  • 4-Bromo-6-isopropyldibenzo[b,d]furan

Comparison

4-Bromo-6-(tert-butyl)dibenzo[b,d]furan is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs with smaller alkyl groups, it exhibits different physical and chemical properties, making it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

4-bromo-6-tert-butyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGTPGFTMYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273245
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438391-33-3
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438391-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(1,1-dimethylethyl)dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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